molecular formula C35H52O20 B13445186 Triplostoside A

Triplostoside A

Cat. No.: B13445186
M. Wt: 792.8 g/mol
InChI Key: DNZCAZQBJHUVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triplostoside A is a natural product isolated from the roots of the plant Dipsacus asper. It belongs to the class of iridoid glycosides, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triplostoside A is complex and involves multiple steps. The primary method of obtaining this compound is through extraction from the roots of Dipsacus asper. The extraction process typically involves the use of ethanol to obtain a crude extract, which is then subjected to various chromatographic techniques to isolate this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction methods, which may limit its availability for extensive research and application.

Chemical Reactions Analysis

Types of Reactions

Triplostoside A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Triplostoside A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its cytotoxic and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key signaling molecules involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Triplostoside A can be compared with other iridoid glycosides such as loganin, cantleyoside, and lisianthioside. These compounds share similar structural features but differ in their biological activities and therapeutic potentials . This compound is unique due to its specific chemical structure and the distinct biological activities it exhibits.

List of Similar Compounds

  • Loganin
  • Cantleyoside
  • Lisianthioside
  • 6-O-beta-D-apiofuranosyl sweroside

Properties

Molecular Formula

C35H52O20

Molecular Weight

792.8 g/mol

IUPAC Name

methyl 6-[4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C35H52O20/c1-6-14-15(8-22(46-3)47-4)17(11-49-32(14)54-34-28(42)26(40)24(38)20(9-36)52-34)31(45)51-19-7-16-18(30(44)48-5)12-50-33(23(16)13(19)2)55-35-29(43)27(41)25(39)21(10-37)53-35/h6,11-16,19-29,32-43H,1,7-10H2,2-5H3

InChI Key

DNZCAZQBJHUVDX-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC(OC)OC)C=C)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.